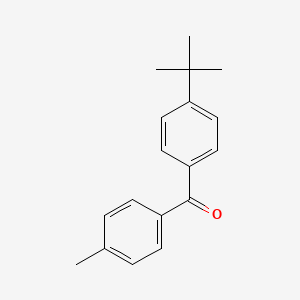

4-tert-Butyl-4'-methylbenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenone, the parent compound, consists of two phenyl rings attached to a central carbonyl group. The substitution of these rings with various functional groups gives rise to a vast family of benzophenone derivatives with diverse properties and applications. acs.orgnih.gov These derivatives are integral to medicinal chemistry, polymer science, and photochemistry. acs.orgchemicalbook.comrsc.org The nature and position of the substituents on the aromatic rings significantly influence the molecule's electronic properties, steric hindrance, and photoreactivity.

4-tert-Butyl-4'-methylbenzophenone is a prime example of an asymmetrically substituted benzophenone. The electron-donating nature of both the tert-butyl and methyl groups influences the electronic environment of the carbonyl chromophore. The bulky tert-butyl group, in particular, can introduce significant steric effects, impacting the molecule's conformation and its interactions with other molecules. Research into asymmetrically substituted benzophenones is crucial for understanding how different substituents collectively modulate the properties of the core benzophenone structure. acs.org

Historical Development of Research on Benzophenone Derivatives

The study of benzophenone and its derivatives has a rich history dating back to the 19th century. Early research focused on the fundamental synthesis and reactions of these aromatic ketones. A pivotal development in the synthesis of benzophenones was the advent of the Friedel-Crafts acylation in 1877, a method that remains a cornerstone for preparing these compounds. guidechem.comnih.gov This reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov

Another classical method for the formation of biaryl compounds, which can be adapted for the synthesis of benzophenone precursors, is the Gomberg-Bachmann reaction, discovered in the early 20th century. guidechem.com Over the years, research has evolved from basic synthesis to exploring the diverse applications of benzophenone derivatives. Their unique photochemical properties, particularly their ability to act as photosensitizers, have led to extensive studies in photochemistry and polymer chemistry. chemicalbook.comlookchem.com In recent decades, the focus has expanded to include their potential in medicinal chemistry, with investigations into their anti-inflammatory, anticancer, and other biological activities. acs.orgnih.gov

Significance and Research Rationale for this compound Studies

The specific substitution pattern of this compound makes it a compound of interest for several reasons. The presence of two different alkyl substituents allows for systematic studies on how asymmetric substitution affects the photophysical and photochemical properties of the benzophenone core. This is particularly relevant in the field of polymer chemistry, where benzophenone derivatives are widely used as photoinitiators for UV curing processes. lookchem.com The efficiency of a photoinitiator is highly dependent on its absorption characteristics and the reactivity of its excited state, both of which are influenced by the substituents.

The tert-butyl group is known to be a useful blocking group in organic synthesis. Its bulkiness can direct reactions to specific positions on the aromatic ring, and it can be subsequently removed. This characteristic has been exploited in the synthesis of specifically substituted benzophenones. Furthermore, the study of asymmetrically substituted benzophenones like this compound contributes to a deeper understanding of structure-property relationships in organic materials. This knowledge is crucial for the rational design of new molecules with tailored properties for specific applications, such as in the development of novel liquid crystals, polymers, or pharmacologically active compounds.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C18H20O |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 55709-38-1 |

| Boiling Point | 376.8 °C at 760 mmHg |

| Flash Point | 161.7 °C |

| Density | 1.007 g/cm³ |

| LogP | 4.52350 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Synthesis of Substituted Benzophenones

The primary method for synthesizing this compound and other substituted benzophenones is the Friedel-Crafts acylation. guidechem.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, one possible route is the acylation of tert-butylbenzene (B1681246) with p-toluoyl chloride.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones, including this compound. sapub.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. khanacademy.orgkhanacademy.org

Utilization of 4-tert-Butyltoluene (B18130) as a Precursor

In the context of synthesizing this compound, 4-tert-butyltoluene serves as a key precursor. The reaction involves the acylation of 4-tert-butyltoluene with an appropriate acylating agent, typically p-toluoyl chloride, in the presence of a Lewis acid catalyst. The tert-butyl group on the toluene (B28343) ring is a bulky, electron-donating group, which influences the regioselectivity of the acylation reaction, directing the incoming acyl group primarily to the para position relative to the tert-butyl group. However, as the para position is already occupied by the methyl group in 4-tert-butyltoluene, the acylation is directed to the ortho position relative to the tert-butyl group.

A similar synthesis of 4-ethylbenzophenone from ethylbenzene and benzoyl chloride highlights the general procedure and expected outcomes of such reactions. oregonstate.edu The reaction is typically carried out in a suitable solvent, and the product is isolated and purified using standard techniques such as extraction and distillation. oregonstate.edu

Catalyst Systems and Reaction Optimization

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid catalyst for this transformation. sapub.orgoregonstate.edu The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-tert-butyltoluene. khanacademy.org

Reaction optimization often involves exploring different Lewis acid catalysts, solvents, and temperature conditions to maximize the yield and selectivity of the desired product. While AlCl₃ is common, other Lewis acids can also be employed. The reaction temperature is typically controlled to prevent side reactions, and the reaction progress is monitored until completion. oregonstate.edu After the reaction, a quenching step with acid hydrolysis is necessary to decompose the catalyst-product complex and isolate the final ketone. oregonstate.edu

| Parameter | Condition | Purpose | Reference |

| Starting Material | 4-tert-Butyltoluene | Aromatic substrate | N/A |

| Acylating Agent | p-Toluoyl chloride | Source of the acyl group | N/A |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to generate acylium ion | sapub.orgoregonstate.edu |

| Solvent | Dichloromethane or similar inert solvent | To dissolve reactants and facilitate reaction | oregonstate.edu |

| Temperature | Controlled, often at low to ambient temperatures | To control reaction rate and minimize side products | oregonstate.edu |

| Work-up | Acid hydrolysis (e.g., HCl/ice) | To decompose the reaction complex and isolate the product | oregonstate.edu |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative route to benzophenone derivatives.

Cross-Coupling Strategies for Benzophenone Synthesis

The Suzuki-Miyaura coupling reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of this compound. byjus.commdpi.com This methodology involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. byjus.commdpi.com For the synthesis of the target molecule, this would typically involve the coupling of 4-tert-butylbenzoyl chloride with p-tolylboronic acid.

This approach is valued for its mild reaction conditions and tolerance of a wide range of functional groups. byjus.comrsc.org The use of an oxime-palladacycle as a catalyst has been shown to be effective in the Suzuki-Miyaura cross-coupling of acid chlorides and arylboronic acids to yield aryl ketones. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-tert-Butylbenzoyl chloride | p-Tolylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound | byjus.commdpi.comrsc.org |

| 4-tert-Butylboronic acid | p-Toluoyl chloride | Pd(0) catalyst, Base | This compound | byjus.commdpi.comrsc.org |

Mechanisms of Metal-Catalyzed Carbon-Carbon Bond Formation

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: byjus.comlibretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 4-tert-butylbenzoyl chloride), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. byjus.comlibretexts.org This is often the rate-determining step of the cycle. byjus.com

Transmetalation: The organoboron reagent (e.g., p-tolylboronic acid), activated by a base, transfers its organic group to the palladium center of the Pd(II) intermediate. byjus.comlibretexts.orgyonedalabs.com This step results in the formation of a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the product (this compound) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. byjus.comlibretexts.orgyonedalabs.com

Condensation Reactions in Benzophenone Derivative Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, can also be utilized for the synthesis of benzophenone derivatives.

One potential, albeit less direct, strategy involves the condensation of a substituted sulfonamide with an aldehyde, which can be followed by further transformations. For instance, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied, and under certain conditions, a Friedel-Crafts reaction can occur between the sulfonamide and an aromatic compound. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHPWDGEWTSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373821 | |

| Record name | 4-tert-Butyl-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55709-38-1 | |

| Record name | 4-tert-Butyl-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms

Mechanistic Studies of 4-tert-Butyl-4'-methylbenzophenone Formation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. youtube.comkhanacademy.orglibretexts.org For the synthesis of this compound, two main routes are plausible, both adhering to the general mechanism of Friedel-Crafts acylation.

Route A involves the acylation of tert-butylbenzene (B1681246) with p-toluoyl chloride. chegg.com The mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of p-toluoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. youtube.com The positive charge is delocalized between the carbonyl carbon and the oxygen atom.

Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. cerritos.edu The bulky tert-butyl group is an ortho-, para-director. Due to significant steric hindrance at the ortho position, the attack predominantly occurs at the para position, leading to the formation of a sigma complex (also known as an arenium ion). This intermediate is stabilized by resonance, with the positive charge delocalized over the ring.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. cerritos.edu This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with the formation of HCl.

Route B would involve the acylation of toluene (B28343) with 4-tert-butylbenzoyl chloride. The mechanistic steps are analogous to Route A, with toluene acting as the nucleophile and 4-tert-butylbenzoyl chloride as the acylating agent.

The choice between these routes in a laboratory setting would depend on factors such as the availability and cost of the starting materials.

Radical Pathways in Synthesis and Transformation

While the synthesis of this compound primarily follows an ionic pathway, its transformations, particularly under photochemical conditions, can involve radical intermediates. Benzophenones are well-known for their photochemical reactivity, which often proceeds via the excitation of the carbonyl group to a triplet state. acs.orgacs.org

Upon absorption of UV light, the benzophenone (B1666685) moiety can undergo excitation to an (n, π*) triplet state. This excited state can then initiate a variety of radical reactions. nih.gov

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the aromatic rings (α-scission). wikipedia.org This would lead to the formation of a 4-tert-butylbenzoyl radical and a p-tolyl radical. These highly reactive radical fragments can then undergo several secondary reactions, such as recombination or reaction with other molecules in the medium.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org In the case of this compound, this would require a substituent with an appropriately positioned γ-hydrogen, which is not present in the parent molecule itself. However, if the compound were modified with a suitable alkyl chain, this pathway would become relevant. For instance, a related reaction has been observed in the photocyclization of benzotriazin-4(3H)-ones, which proceeds via a nitrogen-centered Norrish Type II-related process. nih.gov

Hydrogen Abstraction: The excited triplet state of benzophenones can abstract a hydrogen atom from a suitable donor molecule (like a solvent) to form a ketyl radical. oup.com This pathway is fundamental in photoreduction reactions. nih.gov

The presence of the tert-butyl group can influence these radical pathways. For example, in some cases, the presence of a tert-butyl group can lead to the generation of aryl radicals through reactions with bases like potassium tert-butoxide, although this is more relevant to transformation rather than synthesis. princeton.edu

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular reactions of this compound, particularly those induced by light, can lead to rearrangements and cyclizations.

Photocyclization: A notable reaction of some substituted benzophenones is photocyclization. For instance, o-tert-butylbenzophenone has been shown to undergo photocyclization. acs.orgacs.org While the target molecule is a para-substituted isomer, under certain conditions, intramolecular cyclization involving the aromatic rings could be envisaged, potentially leading to fluorenone-type structures, although this would be a more complex process. Photocyclization of stilbenes and related molecules is a well-established method for forming polycyclic aromatic systems. researchgate.net

Paternò-Büchi Reaction: This is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, resulting in the formation of an oxetane. wikipedia.orgslideshare.netorganic-chemistry.org If this compound is irradiated in the presence of an alkene, it could potentially undergo this reaction. The mechanism involves the formation of a diradical intermediate. slideshare.net The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the substituents on both the benzophenone and the alkene. researchgate.net

The presence of the tert-butyl and methyl groups on the benzophenone will influence the electronic properties of the excited state and the stability of any radical or ionic intermediates, thereby affecting the feasibility and outcome of these intramolecular reactions.

Kinetics of Chemical Transformations

The rates of both the formation and subsequent reactions of this compound are crucial for understanding and controlling its chemical behavior.

Kinetics of Photochemical Transformations: The kinetics of photochemical reactions involving benzophenones have been extensively studied using techniques like laser flash photolysis. nih.gov For a related compound, 4-tert-butyl-4'-methoxydibenzoylmethane, nanosecond laser flash photolysis studies have revealed the kinetics of the decay of the non-chelated enol form. nih.gov The decay was found to follow mixed 1st- and 2nd-order kinetics, with the rate constants showing a temperature dependence. nih.gov The triplet state of the keto form was also identified with a lifetime of approximately 500 ns. nih.gov

Transient-state kinetic analysis has also been applied to understand enzymatic reactions involving similar structures, such as the dehalogenation of 4-chlorobenzoyl coenzyme A, where the rates of formation and decay of various intermediates were determined. unm.edu While not a direct measure for this compound, these studies provide a framework for how the kinetics of its transformations could be investigated. The rate of intersystem crossing from the singlet to the triplet state in benzophenones is typically very fast. bgsu.edu

Photochemistry and Photophysical Studies of 4 Tert Butyl 4 Methylbenzophenone Analogs

Photophysical Parameters of Excited States

The interaction of 4-tert-Butyl-4'-methylbenzophenone analogs with light initiates a series of photophysical processes governed by the properties of their electronic excited states.

Electronic Singlet States (S₁, S₂, S₃)

Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). libretexts.org For benzophenone (B1666685) derivatives, the first excited singlet state (S₁) is typically generated by the promotion of an electron from a non-bonding orbital (n) to an antibonding π* orbital, designated as an (n, π) state. edinst.com A higher excited singlet state, such as S₂, often arises from a π to π transition within the carbonyl group. edinst.com

Transitions between states of the same spin multiplicity, such as from the ground singlet state to an excited singlet state, are spin-allowed and occur readily. edinst.com However, these excited singlet states are generally short-lived. For benzophenones, the S₁ state is particularly significant as it is the precursor to the highly reactive triplet state through a process called intersystem crossing. edinst.com

Electronic Triplet States (T₁)

A triplet state is an electronic state where two electrons in different molecular orbitals have parallel spins. edinst.com This state is characterized by a total spin quantum number S = 1. wikipedia.org The lowest triplet state (T₁) is of paramount importance in the photochemistry of benzophenones. Due to electron exchange interactions, the T₁ state is always lower in energy than its corresponding singlet counterpart, S₁. tue.nl

Molecules in the S₁ excited state can undergo intersystem crossing to the lower-lying T₁ state. edinst.com In benzophenones, the transition from the singlet (n, π) state to a triplet (π, π) state is highly favored, making the population of the triplet state very efficient. edinst.com Studies on the analog 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM) show that its keto form can populate a triplet state. nih.gov The nature of the T₁ states in these types of molecules can be understood through the mixing of ³nπ* and ³ππ* configurations. nih.gov The presence of substituents like the tert-butyl group has been shown to play a significant role in influencing the properties of the T₁ state. nih.gov

Lifetime of Emission

The lifetime of an excited state is the average time it exists before returning to the ground state. A significant difference exists between the lifetimes of singlet and triplet states. The transition from a triplet state back to the singlet ground state (phosphorescence) involves a change in spin multiplicity, which is a "forbidden" transition. libretexts.org Consequently, triplet state lifetimes are typically several orders of magnitude longer than singlet state lifetimes (fluorescence). libretexts.org

For analogs of this compound, this longer triplet lifetime is crucial for their photochemical reactivity. Research on 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM) revealed that 266 nm laser photolysis leads to the formation of the keto form's triplet state, which has a lifetime of approximately 500 nanoseconds. nih.gov Further studies on related structures confirmed that the methoxy (B1213986) and tert-butyl groups play an important role in extending the T₁ lifetimes. nih.gov

| Compound/Form | Parameter | Value |

| 4-tert-butyl-4'-methoxydibenzoylmethane (Keto Form) | Triplet State (T₁) Lifetime | ~500 ns nih.gov |

This interactive table summarizes the reported triplet state lifetime for a key analog.

Photoinitiation Mechanisms in Polymerization

Benzophenone derivatives are widely used as photoinitiators, which are compounds that generate reactive species upon light absorption to initiate polymerization. researchgate.net They are vital components in UV curing technologies, valued for enabling high curing rates and low energy consumption. researchgate.net

Free Radical Generation upon UV Irradiation

Benzophenones, including by extension this compound, are typically classified as Type II photoinitiators. rsc.org Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II initiators require a co-initiator to generate the initiating species. rsc.org

The process begins with the absorption of UV light by the benzophenone molecule, leading to its excitation from the ground state (S₀) to the first excited singlet state (S₁) and subsequent efficient intersystem crossing to the more stable triplet state (T₁). This excited triplet state is a powerful hydrogen abstractor. In the presence of a co-initiator, such as an amine or an alcohol, the triplet-state benzophenone abstracts a hydrogen atom from it. rsc.org This bimolecular reaction results in the formation of two radicals: a benzhydryl ketyl radical derived from the benzophenone and a reactive alkylamino or alkoxy radical from the co-initiator. It is the radical from the co-initiator that typically goes on to initiate the free-radical polymerization of monomers. rsc.org The efficiency of this photoinitiation process is dependent on both the properties of the benzophenone derivative and the nature of the co-initiator. rsc.org Besides this primary pathway, UV irradiation of related compounds like 4-tert-Butyl-4'-methoxydibenzoylmethane has also been shown to generate superoxide (B77818) anion radicals (•O₂⁻). researchgate.net

Efficiency of Photoinitiation in Radiation Curable Formulations

The efficiency of a photoinitiator in a radiation-curable formulation is a critical parameter, determining the rate and extent of polymerization upon exposure to UV light. For Type II photoinitiators like this compound and its analogs, this efficiency is not intrinsic to the molecule alone but is heavily dependent on the formulation's composition, particularly the presence of a co-initiator or synergist, typically a tertiary amine. acs.org The process begins with the photoinitiator absorbing UV radiation, leading to its excitation from the ground state to a singlet excited state, followed by intersystem crossing to a more stable triplet state. This excited triplet state then interacts with a hydrogen donor (the amine synergist) via a hydrogen abstraction mechanism. This generates a ketyl radical from the benzophenone and an aminoalkyl radical from the amine. The latter is the primary species responsible for initiating the polymerization of monomers and oligomers, such as acrylates, in the formulation. researchgate.net

The photoinitiation efficiency can be quantified by monitoring the polymerization process in real-time. Techniques like real-time Fourier transform infrared spectroscopy (RT-FTIR) are employed to track the disappearance of the characteristic absorption bands of the reactive monomers (e.g., the acrylate (B77674) double bond at ~1630 cm⁻¹), allowing for the calculation of the monomer conversion rate versus irradiation time. sci-hub.sebohrium.com Another common method is Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat released during the exothermic polymerization reaction, providing data on the rate of polymerization. researchgate.net

Influence of Substituent Effects on Photoinitiator Performance

The performance of benzophenone-based photoinitiators is profoundly influenced by the nature and position of substituents on their aromatic rings. These substituents can alter the molecule's photophysical and electrochemical properties, thereby affecting its photoinitiation efficiency. The introduction of the tert-butyl group at the 4-position and a methyl group at the 4'-position in this compound is a strategic design to enhance its performance compared to unsubstituted benzophenone.

Electron-donating groups, such as the alkyl tert-butyl and methyl groups, play a crucial role. They can influence the energy levels of the excited states and the efficiency of the hydrogen abstraction process. Studies on various substituted benzophenones show that electron-donating groups can increase the rate of photoreduction, a key step in the initiation process. acs.orgnih.gov This is attributed to the stabilization of the resulting ketyl radical intermediate.

The position of the substituent is also critical. Para-substitution, as seen in this compound, is often more effective in influencing the electronic properties compared to meta- or ortho-substitution. mdpi.com Research on systematically designed benzophenone derivatives has established clear structure-property relationships that guide the development of new, more efficient photoinitiators for various applications, including 3D printing and the curing of coatings and adhesives. rsc.orgrsc.org

Table 1: Influence of Substituents on Photophysical Properties of Benzophenone Derivatives

| Compound | Substituent(s) | Effect on λ_max | Effect on Molar Extinction Coefficient (ε) | Impact on Photoinitiation |

| Benzophenone (BP) | None | Baseline | Baseline | Standard Type II photoinitiator |

| 4,4'-bis(diethylamino) benzophenone (EMK) | 4,4'-di(N(Et)₂) | Significant red-shift | Strongly enhanced | High efficiency |

| Benzophenone Derivatives with Arylamine Donors | -N(Ar)₂ | Red-shift | Enhanced | Superior polymerization rates compared to BP mdpi.com |

| Benzophenone-Carbazole Hybrids | -Carbazole | Red-shift | Enhanced | High photoinitiation abilities rsc.org |

This table provides a generalized overview based on findings from various studies on substituted benzophenones.

Photoreduction Processes

The hallmark photochemical reaction of benzophenones, including this compound, in the presence of a suitable hydrogen donor is photoreduction. youtube.com This process is fundamental to their function as Type II photoinitiators and leads to the formation of characteristic dimeric products. The reaction is initiated by the absorption of UV light, which promotes the benzophenone molecule to an excited triplet state (³BP*). youtube.com

Formation of Substituted Benzopinacols

In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the excited triplet benzophenone molecule abstracts a hydrogen atom from the alcohol. youtube.com This abstraction results in the formation of two radical species: a substituted benzhydrol radical (or ketyl radical) derived from the benzophenone, and a radical derived from the solvent (e.g., a dimethylcarbinol radical from isopropyl alcohol). researchgate.net

Two of the newly formed ketyl radicals can then dimerize by forming a covalent bond between their carbon atoms, yielding a substituted benzopinacol. researchgate.net In the case of this compound, this process would result in the formation of 4,4''-di-tert-butyl-4',4'''-dimethylbenzopinacol. This photoreduction and subsequent dimerization is a well-established synthetic route for producing benzopinacols from their corresponding benzophenones. The reaction is typically carried out by exposing a solution of the benzophenone and a hydrogen donor to sunlight or a UV lamp. researchgate.net

Quantum Efficiency of Photoreduction

The quantum efficiency, or quantum yield (Φ), of photoreduction quantifies the efficiency of the photochemical process. It is defined as the number of molecules undergoing a specific event (in this case, photoreduction of the benzophenone) divided by the number of photons absorbed by the system.

The quantum efficiency of benzophenone photoreduction is highly dependent on the substituents present on the aromatic rings. acs.orgnih.gov Studies have shown a remarkable dependence of the reaction rate coefficients on ring substitution, which is linked to changes in the activation energy of the process. acs.orgnih.gov The stability of the intermediate ketyl radical is a determining factor; substituents that stabilize this radical tend to increase the rate and efficiency of the photoreduction. acs.orgnih.gov For instance, the photoreduction of 4-bromo-4'-methylbenzophenone (B1273618) was found to have a quantum efficiency of 7.75%.

Photodegradation Pathways and Photostability Assessment

Photoisomerization (Enol-Keto Tautomerism)

A key photodegradation pathway for some benzophenone derivatives, particularly those capable of existing in different isomeric forms, is photoisomerization. longchangchemical.com For compounds like 4-tert-butyl-4'-methoxydibenzoylmethane (a close structural analog used as a UV filter), a well-documented process is enol-keto tautomerism. researchgate.net

This molecule predominantly exists in a stable, hydrogen-bonded enol form, which is highly effective at absorbing UVA radiation. Upon absorbing a photon, the enol form can be excited and subsequently isomerize to a less stable keto tautomer. longchangchemical.com While this transformation can be a mechanism for dissipating UV energy, the keto form is often more susceptible to irreversible photodegradation. researchgate.net Laser flash photolysis studies have shown that UV excitation leads to the formation of transient species, including the triplet state of the keto form, which can have a short lifetime and be quenched by oxygen. nih.gov This enol-to-keto photoisomerization represents a significant pathway that can compromise the long-term photostability of the compound. While this compound itself does not possess the β-diketone structure required for this specific type of tautomerism, related degradation mechanisms involving excited state transformations are central to its photochemistry.

Alpha-Cleavage Mechanisms

In the realm of mass spectrometry, the fragmentation of molecular ions provides crucial information for structure elucidation. One of the most prevalent fragmentation pathways for carbonyl compounds, including benzophenone derivatives, is the α-cleavage. youtube.com This process involves the homolytic cleavage of the bond adjacent to the carbonyl group.

When a molecule like this compound is ionized in a mass spectrometer, an electron is typically removed from a non-bonding pair on the oxygen atom, forming a radical cation. youtube.com The α-cleavage mechanism proceeds by the breaking of one of the bonds to the α-carbon (the carbon atom adjacent to the carbonyl group). youtube.com This can occur in two primary ways. In one pathway, a single electron from the radical on the oxygen moves to form a new π bond with the α-carbon, while another electron from the sigma bond between the α-carbon and the adjacent atom also moves to form this π bond. This results in the formation of a neutral radical fragment and a fragment cation. youtube.com Alternatively, the electrons can move in opposite directions, leading to a different set of fragment ions. youtube.com The resulting fragment cations are what are detected by the mass spectrometer, and their mass-to-charge ratio provides evidence for the original structure of the molecule.

For instance, in a generalized α-cleavage of a ketone, the radical cation can fragment to produce an acylium ion and a radical, or a different cation and a radical, depending on which side of the carbonyl group the cleavage occurs. The stability of the resulting carbocation and radical species often influences the preferred fragmentation pathway.

Oxygen-Dependent Photodegradation

The photostability of many organic molecules, including benzophenone derivatives, can be significantly influenced by the presence of oxygen. While specific studies on the oxygen-dependent photodegradation of this compound are not extensively detailed in the provided search results, general principles of photodegradation in the presence of oxygen can be applied.

Oxygen can participate in photochemical reactions in several ways. It can act as a quenching agent for the excited triplet state of the photosensitizing molecule. In some cases, this quenching can lead to the formation of singlet oxygen, a highly reactive species that can then go on to degrade the original molecule or other species in the solution. cansa.org.za For example, while some studies on avobenzone (B1665848), a related UVA absorber, did not detect singlet oxygen formation, others reported that singlet oxygen could induce its degradation. cansa.org.za

Furthermore, the presence of oxygen can influence the pathways of photodegradation. In the case of avobenzone, photodegradation occurred regardless of the presence of oxygen, but photoisomerization was found to be oxygen-dependent. cansa.org.za This suggests that oxygen can open up additional reaction pathways that are not available in its absence. The photodegradation of organic compounds like 4-tert-butylphenol (B1678320) has also been shown to be affected by various reactive oxygen species. mdpi.com

Formation of Photoproducts and Their Structural Characterization

The irradiation of benzophenone and its derivatives with UV light can lead to the formation of various photoproducts. The specific products formed depend on the structure of the starting material and the reaction conditions, such as the solvent and the presence of other reactive species.

A common photochemical reaction for benzophenones is photoreduction, which can lead to the formation of benzopinacols. However, in the absence of a good hydrogen donor, other reactions can occur. For instance, the photodegradation of avobenzone, which shares structural similarities with benzophenone derivatives, has been shown to proceed via α-cleavage of the photo-excited keto form, resulting in benzoyl and phenacyl radicals. cansa.org.za These radicals can then undergo further reactions to form a variety of photoproducts.

The structural characterization of these photoproducts is typically achieved using a combination of analytical techniques. These include:

UV-Visible Spectroscopy: To monitor the changes in the absorption spectrum of the compound upon irradiation, which can indicate the formation of new species. cansa.org.za

High-Performance Liquid Chromatography (HPLC): To separate the different photoproducts from the remaining starting material. cansa.org.za

Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile photoproducts and identify them based on their mass spectra and fragmentation patterns. cansa.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the isolated photoproducts. cansa.org.za

By employing these techniques, researchers can identify the structures of the photoproducts and propose mechanisms for their formation.

Theoretical and Experimental Investigations of Electronic Transitions

n-π* and π-π* Electronic Transitions

The electronic absorption spectra of carbonyl compounds like this compound are characterized by two main types of electronic transitions in the UV-visible region: n→π * and π→π * transitions. elte.huyoutube.com

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily localized on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital associated with the C=O double bond. libretexts.orglibretexts.org These transitions are typically of lower energy (occur at longer wavelengths) compared to π→π* transitions. libretexts.org They are often characterized by low molar absorptivity (intensity) because they are "symmetry forbidden" or have poor orbital overlap. elte.hu The energy of n→π* transitions can be influenced by the solvent; they often undergo a "blue shift" (shift to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding electrons in the ground state. libretexts.org

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, both associated with the aromatic rings and the carbonyl group. libretexts.orglibretexts.org These transitions are generally of higher energy (occur at shorter wavelengths) and have much higher molar absorptivity (are more intense) than n→π* transitions because they are "symmetry allowed". elte.hu In contrast to n→π* transitions, π→π* transitions often exhibit a "red shift" (shift to longer wavelengths) in polar solvents, which can be attributed to the stabilization of the polar excited state. libretexts.org

The extent of conjugation in the molecule significantly affects the energy of these transitions. Increased conjugation generally leads to a decrease in the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift of the π→π* absorption band to longer wavelengths. elte.hu

Table 1: General Characteristics of Electronic Transitions in Carbonyl Compounds

| Transition | Energy | Molar Absorptivity (ε) | Solvent Effect |

| n→π | Lower | Low (< 2000) libretexts.org | Blue Shift (Hypsochromic) libretexts.org |

| π→π | Higher | High (~10,000) libretexts.org | Red Shift (Bathochromic) libretexts.org |

Time-Dependent Density Functional Theory (TD-DFT) Analyses

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and analyze the electronic excited states and absorption spectra of molecules. nih.goviupac.org It is an extension of Density Functional Theory (DFT) to time-dependent phenomena, such as the interaction of molecules with light. nih.govresearchgate.net

TD-DFT calculations can provide valuable insights into the electronic transitions of molecules like this compound. Specifically, TD-DFT can be used to:

Calculate Excitation Energies: TD-DFT can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) in an experimental UV-visible spectrum. iupac.org

Determine Oscillator Strengths: This calculated value is related to the intensity of an electronic transition, corresponding to the molar absorptivity.

Assign the Character of Transitions: TD-DFT analysis can identify the specific molecular orbitals involved in each electronic transition, thus characterizing them as n→π, π→π, or other types of transitions. nih.gov

The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set used in the computation. unirioja.es By comparing the calculated spectrum with the experimental one, researchers can gain a deeper understanding of the electronic structure and photophysical properties of the molecule. For complex molecules, TD-DFT provides a theoretical framework to interpret and assign the features observed in their electronic spectra. nih.govrsc.org

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of the title compound.

The FT-IR spectrum of 4-tert-Butyl-4'-methylbenzophenone is characterized by distinct absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be reliably predicted based on data from analogous compounds like 4-tert-butylbenzophenone (B1582318) nist.govnist.gov, 4-methylbenzophenone (B132839), and other benzophenone (B1666685) derivatives. ysu.amchemicalbook.comnih.gov

The most prominent feature in the spectrum is the intense band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. The exact position is sensitive to the electronic effects of the para-substituents on the phenyl rings. The aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and tert-butyl groups are expected in the 2850-2970 cm⁻¹ range. ysu.am Vibrations associated with the aromatic ring C=C stretching occur in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (tert-butyl, methyl) | 2850 - 2970 | Strong |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium |

| Aromatic C=C Stretch | 1400 - 1500 | Medium |

| C-H Bending (aliphatic) | 1365 - 1470 | Medium |

| C-C Bending (tert-butyl) | 1200 - 1270 | Medium-Strong |

This table is generated based on typical values for the constituent functional groups and data from similar molecules.

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. While the carbonyl stretch is typically weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic rings and the C-C bonds of the alkyl substituents are often strong and well-defined. nih.gov

Analysis of related compounds such as 4-methylbenzophenone chemicalbook.com and other benzophenone derivatives nih.gov suggests that the Raman spectrum would be dominated by bands from the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-substituted rings is expected to be a particularly strong feature. The C-H stretching vibrations will also be present but, as in IR, the aromatic and aliphatic regions will be distinct.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Carbonyl (C=O) Stretch | 1645 - 1665 | Weak-Medium |

| Aromatic Ring Stretch (Breathing Mode) | ~1600 | Strong |

| C-H Bending (aliphatic) | 1365 - 1470 | Medium |

This table is generated based on the principles of Raman spectroscopy and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the precise connectivity and chemical environment of the atoms within the this compound molecule.

While experimental spectra for this compound are not readily found in the literature, its ¹H and ¹³C NMR spectra can be accurately predicted based on established substituent effects and data from its parent structures, 4-methylbenzophenone and 4-tert-butylphenyl compounds. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, tert-butyl, and methyl protons. The two para-substituted phenyl rings will each give rise to a pair of doublets (an AA'BB' system), a characteristic pattern for this substitution. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, and the three equivalent protons of the methyl group will produce another sharp singlet at a different chemical shift.

¹³C NMR: The carbon spectrum will be more complex, with unique signals for each carbon atom in a different chemical environment. The carbonyl carbon (C=O) will appear as a singlet at a significantly downfield shift (typically >195 ppm). The quaternary carbons of the tert-butyl group and the carbons of the methyl group will have characteristic shifts in the aliphatic region. The aromatic region will contain signals for the four substituted carbons and the four unsubstituted carbons of the phenyl rings.

2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons within each ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H ortho to C=O, p-CH₃ ring) | 7.65 - 7.75 | Doublet | 2H |

| Aromatic (H ortho to C=O, p-tBu ring) | 7.70 - 7.80 | Doublet | 2H |

| Aromatic (H meta to C=O, p-tBu ring) | 7.45 - 7.55 | Doublet | 2H |

| Aromatic (H meta to C=O, p-CH₃ ring) | 7.20 - 7.30 | Doublet | 2H |

| Methyl (-CH₃) | 2.40 - 2.50 | Singlet | 3H |

| tert-Butyl (-C(CH₃)₃) | 1.30 - 1.40 | Singlet | 9H |

Predictions are based on data for 4-methylbenzophenone and 4-tert-butyl substituted aromatics. rsc.orgchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 196 - 198 |

| Aromatic C (para to C=O, attached to t-Bu) | 155 - 158 |

| Aromatic C (para to C=O, attached to CH₃) | 142 - 145 |

| Aromatic C (ipso to C=O) | 135 - 138 |

| Aromatic C (ortho to C=O) | 129 - 131 |

| Aromatic C (meta to C=O) | 128 - 130 |

| Quaternary C (tert-Butyl) | 34 - 36 |

| Methyl C (tert-Butyl) | 30 - 32 |

| Methyl C (Aromatic) | 20 - 22 |

Predictions are based on data for 4-methylbenzophenone and 4-tert-butyl substituted aromatics. rsc.org

Theoretical Calculations and Molecular Modeling

Computational chemistry provides deep insights into the geometric and electronic structure of molecules, complementing experimental findings.

Theoretical studies on benzophenone and its derivatives are commonly performed using Hartree-Fock (HF) and, more frequently, Density Functional Theory (DFT) methods. nih.govscialert.netresearchgate.net These calculations are crucial for determining the molecule's most stable three-dimensional structure. For this compound, a key geometric parameter is the dihedral angle of the two phenyl rings with respect to the plane of the carbonyl group. These rings are not coplanar due to steric hindrance, adopting a twisted conformation.

DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and vibrational frequencies. nih.govscialert.net The calculated vibrational frequencies, when scaled appropriately, can aid in the assignment of experimental IR and Raman spectra.

Furthermore, these calculations provide valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule and identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For a benzophenone derivative, the MEP would show a high negative potential around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack. scialert.net

Table 5: Typical Parameters for DFT Calculations on Benzophenone Derivatives

| Parameter | Typical Method/Basis Set | Purpose |

| Method | DFT, HF | Calculation of electronic structure |

| Functional | B3LYP | A common hybrid functional in DFT |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals |

| Task | Geometry Optimization | To find the lowest energy structure |

| Task | Frequency Calculation | To predict IR/Raman spectra and confirm minimum energy |

| Analysis | HOMO-LUMO, MEP | To understand electronic properties and reactivity |

This table summarizes common computational approaches used in the study of substituted benzophenones. nih.govscialert.netresearchgate.net

Chemical Reactivity Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry provides powerful tools to quantify this reactivity through various descriptors derived from conceptual Density Functional Theory (DFT). These descriptors for this compound offer insights into its stability, electrophilicity, and nucleophilicity, which are crucial for understanding its interaction with other molecules.

Key chemical reactivity descriptors include the ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. Hardness and softness describe the resistance of a molecule to change its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |

| Ionization Potential | I | -EHOMO | Value not available in search results |

| Electron Affinity | A | -ELUMO | Value not available in search results |

| Electronegativity | χ | (I + A) / 2 | Value not available in search results |

| Global Hardness | η | (I - A) / 2 | Value not available in search results |

| Global Softness | S | 1 / η | Value not available in search results |

| Electrophilicity Index | ω | χ² / (2η) | Value not available in search results |

Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For aromatic ketones like this compound, the HOMO is typically associated with the π-electrons of the aromatic rings, while the LUMO is often localized on the carbonyl group (C=O). The electronic transitions between these orbitals, such as n→π* and π→π*, are responsible for the UV-Vis absorption properties of the compound. researchgate.net The distribution and energy of these orbitals dictate the charge transfer characteristics within the molecule.

Table 2: Frontier Molecular Orbital Properties

| Property | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate electrons. The p-tolyl and tert-butylphenyl groups contribute to the HOMO. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept electrons. The benzophenone core, particularly the carbonyl group, is the primary location of the LUMO. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

Role as Photoinitiators in UV-Curable Systems

As a Type II photoinitiator, 4-tert-Butyl-4'-methylbenzophenone and its derivatives are crucial components in UV-curable formulations. sinocurechem.compolymerinnovationblog.com Upon absorption of UV radiation, the benzophenone (B1666685) moiety is excited to a triplet state. It then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. polymerinnovationblog.com These radicals initiate the rapid polymerization of monomers and oligomers, transforming the liquid formulation into a solid, crosslinked material. This process, known as UV curing, is valued for its high speed, low energy consumption, and minimal emission of volatile organic compounds. researchgate.netresearchgate.net

Coatings, Inks, and Adhesives

This compound and its analogs are extensively used as photoinitiators in the formulation of UV-curable coatings, inks, and adhesives. sellchems.comsmolecule.comriverlandtrading.com These systems are applied to various substrates, including plastics, wood, and paper, where a rapid and efficient curing process is required. sellchems.com

Coatings: In UV-curable coatings, these photoinitiators provide rapid surface curing, resulting in protective films with high gloss and excellent scratch resistance. sinocurechem.comsellchems.com They are utilized in clear, pigmented, and water-based coating systems. sinocurechem.com

Inks: The printing industry employs these photoinitiators in UV-curable inks for applications such as offset, flexographic, and screen printing. riverlandtrading.comtheoremchem.com Their efficiency allows for high-speed printing and produces durable, high-quality images. riverlandtrading.com The choice of photoinitiator is critical in pigmented inks, as the pigment can interfere with the transmission of UV light. sinocurechem.com

Adhesives: UV-curable adhesives formulated with benzophenone-based initiators offer strong bonding and fast curing times, which is advantageous in various industrial and electronics assembly applications. sinocurechem.comsinocurechem.com

Photopolymerization of Monomers and Oligomers

The primary function of this compound in these systems is to initiate the free-radical photopolymerization of unsaturated monomers and oligomers, most commonly acrylates. sinocurechem.comacs.org Upon generation of radicals, a chain reaction begins where the radicals attack the double bonds of acrylate (B77674) groups, leading to the formation of a crosslinked polymer network. researchgate.netresearchgate.net

The efficiency of polymerization is dependent on several factors, including the concentration of the photoinitiator, the type of co-initiator used, light intensity, and the specific monomers or oligomers in the formulation. researchgate.netdergipark.org.tr Research has shown that benzophenone derivatives can effectively polymerize various acrylate monomers, such as butyl acrylate, 2-hydroxyethyl methacrylate, and tripropylene (B76144) glycol diacrylate (TPGDA). researchgate.netkisti.re.kr

| Application | Monomer/Oligomer System | Function of Photoinitiator | Reference |

|---|---|---|---|

| UV Coatings | Acrylate Oligomers | Provides high reactivity and surface cure. | sinocurechem.com |

| Printing Inks | Acrylate Monomers | Initiates polymerization for fast drying and high print quality. | riverlandtrading.com |

| Adhesives | Unsaturated Resins | Facilitates rapid crosslinking for strong bonding. | sinocurechem.comsellchems.com |

| Electronics | Photoresists | Enables photolithographic patterning. | smolecule.com |

Development of Polymeric Photoinitiators

To address issues with small-molecule photoinitiators, such as migration from the cured polymer and odor, researchers have developed polymeric photoinitiators. researchgate.netresearchgate.net These are macromolecules that have photoinitiating moieties, like benzophenone, incorporated into their structure, either in the main chain or as side chains.

Synthesis of Main-Chain and Side-Chain Polymeric Benzophenone Derivatives

Several synthetic strategies have been developed to create polymeric benzophenone derivatives.

Main-Chain Polymeric Photoinitiators: These can be synthesized via step-growth polymerization. For instance, a main-chain polymeric benzophenone photoinitiator (PBP) has been synthesized using "Thiol-ene Click Chemistry". researchgate.net Another approach involves the polyesterification of a benzophenone derivative containing two hydroxyl groups with a diacid, such as maleic anhydride (B1165640) or succinic anhydride. kisti.re.kr

Side-Chain Polymeric Photoinitiators: These are often prepared by modifying a pre-existing polymer. A novel polymeric photoinitiator, poly(glycidyl benzophenone ether) (PGBE), was synthesized by reacting poly(epichlorohydrin) with 4-hydroxybenzophenone. colab.ws Similarly, benzophenone can be grafted onto a polyurethane (PU) backbone to create a macrophotoinitiator. researchgate.net

| Polymer Type | Synthetic Method | Starting Materials | Resulting Polymer | Reference |

|---|---|---|---|---|

| Main-Chain | Step-Growth Polymerization | 4-(2,3-epoxypropyloxy) benzophenone, Maleic Anhydride | Poly(2-(4-benzophenone methylene (B1212753) ether)-1,3-dihydroxypropane maleate)) (PBM) | kisti.re.kr |

| Side-Chain | Polymer Modification | Poly(epichlorohydrin), 4-hydroxybenzophenone | Poly(glycidyl benzophenone ether) (PGBE) | colab.ws |

| Side-Chain | Grafting | Polyurethane (PU), Benzophenone derivative | Polyurethane-grafted Benzophenone | researchgate.net |

Performance in Free Radical Polymerization

Polymeric photoinitiators often exhibit different, and in some cases superior, performance compared to their low-molecular-weight counterparts in free radical polymerization. Studies have shown that polymeric benzophenone initiators can have higher photoinitiation efficiency than benzophenone (BP) itself. kisti.re.kr

For example, in the photopolymerization of tripropyleneglycol diacrylate (TPGDA), polymeric initiators PBM and PBS showed higher efficiency than BP. kisti.re.kr It was also found that having the benzophenone moiety as a side chain resulted in higher initiating activity than when it was an end-capped group. kisti.re.kr The molecular weight of the polymeric initiator can also influence its effectiveness, with higher molecular weight PBM being more efficient in curing TPGDA. kisti.re.kr Similarly, the side-chain polymer PGBE was found to be a more efficient initiator for the polymerization of TPGDA and trimethylolpropane (B17298) triacrylate (TMPTA) compared to a conventional benzophenone/amine system. colab.ws This enhanced efficiency can be attributed to factors such as reduced migration and localized concentration of the initiating species.

Photostabilizer Applications in Polymeric Materials

Beyond initiation, benzophenone derivatives, including this compound, can function as photostabilizers in polymeric materials. riverlandtrading.com They protect polymers from the damaging effects of UV radiation, which can cause degradation, discoloration, and loss of mechanical properties. riverlandtrading.com The mechanism of photostabilization involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. riverlandtrading.com

The effectiveness of a photostabilizer is related to its ability to absorb UV light and its photostability. While highly effective as a UVA absorber, the photostability of some related compounds, like avobenzone (B1665848) (4-tert-butyl-4'-methoxydibenzoylmethane), can be dependent on the solvent environment. researchgate.netcansa.org.za Studies have shown that avobenzone can undergo photoisomerization from its enol to keto form or photodegrade into other products, which reduces its efficacy. researchgate.netcansa.org.za Its stability is generally higher in polar protic solvents. researchgate.net To counteract this instability in formulations, it is often combined with other UV filters or encapsulated. nih.gov This principle of using co-stabilizers or encapsulation strategies is also relevant for enhancing the long-term performance of benzophenone-based photostabilizers in solid polymeric materials.

Material Science Applications for Specific Optical and Electronic Properties

The unique molecular structure of this compound, featuring a benzophenone core with a tert-butyl group on one phenyl ring and a methyl group on the other, suggests its potential for specialized applications in materials science. These substitutions can influence the compound's crystal packing, electronic structure, and ultimately, its interaction with light and electric fields. While detailed research specifically on this compound is limited, the broader family of substituted benzophenones provides a framework for understanding its potential.

Single Crystal Growth and Characterization

Growth techniques like the Czochralski method and slow evaporation solution technique have been successfully used for growing bulk single crystals of benzophenone derivatives. acs.orgresearchgate.net For instance, 4-methylbenzophenone (B132839) has been crystallized in two polymorphic forms, a stable monoclinic form and a metastable trigonal form, each exhibiting different physical properties. chemicalbook.com The choice of solvent and growth conditions, such as temperature and pulling rate, are critical parameters that influence the crystal's size, quality, and morphology. acs.org

Characterization of these crystals is typically performed using a suite of analytical techniques. Single-crystal X-ray diffraction (XRD) is essential for determining the precise crystal structure, including unit cell parameters and space group. scirp.org Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy help in identifying the functional groups present in the molecule. scirp.orgscholarsresearchlibrary.com

Table 1: Crystal Growth and Characterization Techniques for Substituted Benzophenones

| Technique | Purpose | Reference |

| Czochralski Method | Bulk single crystal growth from the melt. | acs.org |

| Slow Evaporation Solution Technique | Growth of single crystals from a supersaturated solution. | scirp.org |

| Single-Crystal X-ray Diffraction (XRD) | Determination of crystal structure and unit cell parameters. | scirp.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of molecular functional groups. | scholarsresearchlibrary.com |

Integration into Polymer Matrices for Controlled Properties

Incorporating organic molecules like this compound into polymer matrices is a promising strategy for developing advanced materials with tunable optical and electronic properties. The organic molecule can impart its specific functionalities to the host polymer, leading to composite materials with enhanced performance for various applications.

While direct research on the integration of this compound into polymers is scarce, the principle is well-established for other benzophenone derivatives. These derivatives are often used as photoinitiators in UV-curable polymer systems. Upon exposure to UV radiation, the benzophenone moiety can initiate polymerization, leading to the formation of a cross-linked polymer network.

The properties of the resulting polymer composite are dependent on several factors, including the concentration of the dopant molecule, its dispersion within the polymer matrix, and the specific interactions between the dopant and the polymer chains. By carefully selecting the polymer host and the concentration of this compound, it may be possible to control properties such as the refractive index, absorption and emission spectra, and nonlinear optical response of the material. The bulky tert-butyl group could potentially influence the miscibility and compatibility of the molecule within different polymer matrices.

Table 2: Potential Polymer Systems for Integration

| Polymer Type | Potential Application |

| Poly(methyl methacrylate) (PMMA) | Optical waveguides, lenses |

| Polystyrene (PS) | Scintillators, optical components |

| Polycarbonates (PC) | High-impact resistant optical materials |

| Epoxy Resins | Adhesives, coatings |

Further research into the synthesis and characterization of polymer composites containing this compound is needed to fully elucidate their potential for creating novel materials with tailored optical and electronic functionalities.

Environmental Fate and Degradation Pathways

Biodegradation Studies in Environmental Compartments

Biodegradation, driven by microbial activity, is a primary mechanism for the removal of organic pollutants from the environment. The structural characteristics of 4-tert-Butyl-4'-methylbenzophenone, particularly its aromatic rings, make it a potential substrate for microbial degradation.

The microbial breakdown of aromatic compounds like this compound often proceeds through a series of enzymatic reactions that culminate in the cleavage of the aromatic ring. A key mechanism in this process is the meta-cleavage pathway . This pathway is a common strategy employed by various bacteria to degrade aromatic molecules. nih.govnih.govresearchgate.net

The process generally involves the following stages:

Initial Oxidation: The degradation is typically initiated by mono- or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, forming catechol or substituted catechol intermediates. researchgate.net For this compound, this would likely involve hydroxylation of one or both benzene (B151609) rings.

Ring Cleavage: The resulting dihydroxylated intermediate then serves as a substrate for dioxygenase enzymes that cleave the carbon-carbon bond of the aromatic ring. In the meta-cleavage pathway, this cleavage occurs at a bond adjacent to the two hydroxyl groups (extradiol cleavage). researchgate.net

Downstream Metabolism: The ring-cleavage product, an unsaturated aliphatic acid, is then further metabolized through a series of enzymatic steps into central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govrsc.org

While the specific enzymes and complete pathway for this compound have not been fully elucidated, the meta-cleavage pathway provides a well-established model for the aerobic bacterial degradation of its aromatic structure. The presence of the tert-butyl and methyl groups may influence the rate and specificity of the enzymatic reactions.

In natural and engineered environments, microorganisms often exist within biofilms , which are communities of microbial cells attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms play a significant role in the biodegradation of organic contaminants, including benzophenone-type compounds.

Biofilms can act as both bioaccumulators and biodegraders of hydrophobic compounds. nih.gov The lipophilic nature of this compound would favor its partitioning into the lipid-rich components of the EPS matrix within biofilms. This accumulation can increase the bioavailability of the compound to the embedded microorganisms, even at low aqueous concentrations.

Studies on other benzophenone (B1666685) derivatives have shown that biodegradation primarily occurs within the biofilm. nih.gov The close proximity of different microbial species within the biofilm can facilitate syntrophic relationships, where the metabolic products of one organism are utilized by another, leading to more complete degradation of complex molecules. The structure and composition of the biofilm can create diverse redox conditions, allowing for both aerobic and anaerobic degradation processes to occur. For instance, the degradation of benzophenone-3 (BP-3) has been observed under various redox conditions, including oxic, nitrate-reducing, sulfate-reducing, and Fe(III)-reducing environments, suggesting that microbial communities in biofilms can adapt to different electron acceptors. nih.gov

Abiotic Degradation Processes

In addition to biodegradation, this compound is subject to abiotic degradation processes, primarily driven by light and chemical oxidants present in the environment.

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. Benzophenone and its derivatives are known to be photoactive, a property utilized in their application as UV filters. However, this photoactivity also makes them susceptible to photodegradation.

In aqueous environments, the direct photolysis of benzophenones can occur, although the rates can be slow for some derivatives. nih.gov The process can be significantly enhanced by the presence of photosensitizers, such as dissolved organic matter (DOM), which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com These ROS are highly reactive and can efficiently degrade organic pollutants. For example, the photodegradation of BP-3 is influenced by such reactive species. elsevierpure.com

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with photochemically generated oxidants, most notably the hydroxyl radical (•OH). While specific data for this compound is limited, studies on the related compound 4-tert-butyltoluene (B18130) indicate a relatively short atmospheric half-life of approximately 2.4 days due to reaction with OH radicals. nih.gov This suggests that atmospheric photolytic degradation could be a significant removal pathway for this compound if it partitions to the atmosphere.

Chemical oxidation is another important abiotic degradation pathway. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading benzophenone derivatives. nih.gov These processes mimic natural oxidation that can occur in sunlit surface waters.

The reaction of this compound with hydroxyl radicals is expected to be a primary chemical degradation route. The degradation of other benzophenones, such as BP-3 and 2-hydroxy-4-methoxybenzophenone (HBP), by the UV/H₂O₂ process involves a series of reactions initiated by •OH. mdpi.comnih.gov These reactions typically include:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings, forming hydroxylated intermediates.

Carboxylation: The formation of carboxylic acid functional groups.

Ring Cleavage: The opening of the aromatic ring structure, leading to the formation of smaller organic acids. mdpi.com

These processes ultimately lead to the mineralization of the compound to carbon dioxide and water.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound, whether through biotic or abiotic pathways, results in the formation of various transformation products (TPs). Identifying these TPs is crucial for a complete understanding of the compound's environmental fate and potential risks, as some TPs may be more mobile or toxic than the parent compound.

While a comprehensive list of TPs for this compound is not available in the literature, studies on structurally similar compounds provide insights into the likely transformation products.

Table 1: Potential Transformation Products of this compound based on Analogous Compounds

| Parent Compound | Degradation Process | Observed Transformation Products | Potential Analogy for this compound | Reference |

| Benzophenone-3 (BP-3) | Biodegradation | 2,4-dihydroxybenzophenone, 4-cresol | Cleavage of the ether linkage and subsequent ring fission. | nih.gov |

| Benzophenone (BP) & 2-hydroxy-4-methoxybenzophenone (HBP) | UV/H₂O₂ Oxidation | Mono-, di-, and tri-hydroxylated products; small organic acids (glycolic, oxalic, malonic acid) | Hydroxylation of the aromatic rings and subsequent ring opening. | mdpi.com |

| Benzophenone-3 (BP-3) | Ozonation | 12 intermediates from molecular ozone, 18 from •OH oxidation, including hydroxylated and ring-opened products. | Formation of multiple hydroxylated and cleavage products. | nih.gov |

| 4-hydroxybenzophenone (4HB) | Chlorination | 3-chloro-4HB, 3,5-dichloro-4HB, products of Baeyer-Villiger oxidation and hydrolysis. | Halogenation of the aromatic rings and oxidation of the ketone group. | researchgate.net |

Based on these analogies, the environmental transformation of this compound is expected to yield products resulting from:

Hydroxylation of the aromatic rings.

Oxidation of the methyl group to a carboxylic acid.

Cleavage of the bond between the carbonyl group and one of the aromatic rings.

Ring opening of the benzene rings, leading to the formation of smaller aliphatic acids.

Further research employing advanced analytical techniques such as high-resolution mass spectrometry is needed to definitively identify and quantify the specific transformation products of this compound in various environmental matrices.

Environmental Distribution and Partitioning Studies

Limited specific data from direct environmental monitoring studies on the distribution and partitioning of this compound is currently available in peer-reviewed literature. However, its physicochemical properties can be used to infer its likely behavior in the environment.

The partitioning of a chemical between different environmental compartments, such as water, soil, sediment, and air, is governed by its physical and chemical properties. Key parameters include the octanol-water partition coefficient (Kow) and the organic carbon-normalized soil-water partition coefficient (Koc).

A high Log Kow value suggests that a substance is lipophilic or 'fat-loving' and will tend to associate with organic matter rather than remaining in water. The LogP, a measure closely related to Log Kow, for this compound has been reported as 4.52350, with a calculated XLogP3 value of 4.9. Current time information in Itasca County, US. This indicates a high potential for the compound to adsorb to soil and sediment, and to bioaccumulate in organisms.